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For Researchers, Scientists, and Drug Development Professionals

Abstract
Nazartinib, also known as EGF816, is a third-generation, irreversible, mutant-selective

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been developed

to target specific mutations in the EGFR gene, particularly the T790M resistance mutation,

which is a common mechanism of acquired resistance to first- and second-generation EGFR

TKIs in the treatment of non-small cell lung cancer (NSCLC). Nazartinib covalently binds to the

cysteine residue at position 797 in the ATP-binding site of mutant EGFR, leading to irreversible

inhibition of its kinase activity. This application note provides a detailed protocol for the

chemical synthesis of Nazartinib Mesylate for research purposes, along with methods for its

characterization.

Introduction
The epidermal growth factor receptor (EGFR) is a crucial signaling protein that, when mutated,

can drive the growth of various cancers, including NSCLC. First and second-generation EGFR

TKIs have shown significant efficacy in patients with activating EGFR mutations (e.g., exon 19

deletions or L858R mutation). However, the emergence of the T790M "gatekeeper" mutation

often leads to therapeutic resistance. Nazartinib is designed to overcome this resistance by

selectively targeting EGFR harboring the T790M mutation while sparing wild-type (WT) EGFR,

potentially reducing dose-limiting toxicities.
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Signaling Pathway of Nazartinib Target
Nazartinib inhibits the downstream signaling pathways activated by mutant EGFR, which are

critical for cancer cell proliferation and survival. The primary pathway involves the constitutive

activation of EGFR, leading to the autophosphorylation of its tyrosine kinase domain. This, in

turn, triggers multiple downstream cascades, including the RAS-RAF-MEK-ERK and PI3K-

AKT-mTOR pathways, which promote cell growth, proliferation, and inhibit apoptosis. By

irreversibly binding to mutant EGFR, Nazartinib effectively blocks these oncogenic signals.
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Caption: EGFR signaling pathway inhibited by Nazartinib.
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Synthesis Protocol
The synthesis of Nazartinib Mesylate involves a multi-step process, beginning with the

preparation of key intermediates followed by their assembly and final salt formation. The

following protocol is a composite based on published synthetic routes.

Experimental Workflow for Nazartinib Synthesis
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Caption: Synthetic workflow for Nazartinib Mesylate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b12772453?utm_src=pdf-body-img
https://www.benchchem.com/product/b12772453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12772453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Synthesis of (R)-tert-butyl 3-((2-chloro-6-
nitrophenyl)amino)azepane-1-carboxylate (Intermediate
1)
This step involves a nucleophilic aromatic substitution (SNA_r_) reaction.

Reactants: Commercially available starting materials.

Procedure: The synthesis is performed following procedures analogous to those described in

the literature.

Characterization: 1H-NMR (400MHz, CDCl3): δ 8.00-7.91 (m, 1H), 7.58-7.49 (m, 1H), 7.02-

6.51 (m, 2H), 4.31-4.03 (m, 1H), 3.84-2.98 (m, 4H), 1.98-1.60 (m, 5H), 1.46-1.39 (m, 10H).

MS (ESI) m/z: 370.15 [M+H]+.

Step 2: Synthesis of (R)-tert-butyl 3-((2-amino-6-
chlorophenyl)amino)azepane-1-carboxylate
(Intermediate 2)
This step involves the reduction of the nitro group.

Reactants: Intermediate 1, Zinc dust, Acetic acid.

Procedure: A mixture of Intermediate 1 (7.5 g, 19.5 mmol) and Zn (12.8 mg, 195 mmol) in

AcOH (22 mL) is stirred at room temperature for 2 hours. The reaction is then basified with

saturated aqueous Na2CO3 solution, filtered, and extracted with EtOAc. The combined

organic phase is washed with brine, dried over Na2SO4, and concentrated in vacuo.

Characterization: MS (ESI) m/z: 340.17 [M+H]+. The crude product is used in the next step

without further purification.

Step 3: Synthesis of (R)-tert-butyl 3-(2-amino-7-chloro-
1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate
(Intermediate 3)
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This step involves the cyclization to form the benzimidazole core.

Procedure: Intermediate 2 is treated with cyanogen bromide in a mixture of

MeCN/H2O/MeOH at 55 °C.

Purification: The crude product is purified by column chromatography.

Step 4: Amide Coupling to form Intermediate 4
Reactants: Intermediate 3, 2-methylisonicotinic acid, HATU, DIPEA, DMF.

Procedure: Intermediate 3 is coupled with 2-methylisonicotinic acid using HATU as a

coupling agent and DIPEA as a base in DMF.

Step 5: Boc Deprotection
Reactants: Intermediate 4, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

Procedure: The Boc protecting group is removed by treating Intermediate 4 with TFA in

DCM.

Step 6: Final Amide Coupling to yield Nazartinib (Free
Base)

Reactants: Deprotected intermediate from Step 5, (E)-4-(dimethylamino)but-2-enoic acid

hydrochloride, HOBt, EDCI, Et3N, DMF.

Procedure: The final acylation is performed by coupling the deprotected amine with (E)-4-

(dimethylamino)but-2-enoic acid using HOBt and EDCI as coupling agents and Et3N as a

base in DMF.

Step 7: Formation of Nazartinib Mesylate
Reactants: Nazartinib (Free Base), Methanesulfonic acid.

Procedure: The free base is treated with methanesulfonic acid in a suitable solvent to

precipitate the mesylate salt.
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Purification: The resulting solid is collected by filtration and dried under vacuum.

Characterization of Nazartinib Mesylate
The final product should be characterized to confirm its identity, purity, and other relevant

properties.

Parameter Method Expected Result

Identity
1H NMR, 13C NMR, Mass

Spectrometry

Spectra consistent with the

structure of Nazartinib

Mesylate.

Purity HPLC, UPLC-MS/MS ≥98%

Melting Point
Differential Scanning

Calorimetry (DSC)
~170.1 °C

Elemental Analysis Combustion Analysis
C, H, N, S, Cl content within

±0.4% of theoretical values.

In vitro Potency
Kinase assays, Cell-based

assays

See table below for reported

IC50 values.

In vitro Activity Data
Cell Line EGFR Mutation IC50 (nM)

H1975 L858R/T790M 4 - 25

H3255 L858R 6 - 9

HCC827 Del ex19 2 - 11

Data compiled from multiple sources.

Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)

Column: C18 reverse-phase column.
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Detection: UV at a suitable wavelength (e.g., 254 nm).

Purpose: To determine the purity of the synthesized compound.

Ultra-Performance Liquid Chromatography-Tandem
Mass Spectrometry (UPLC-MS/MS)

System: A validated UPLC-MS/MS method can be used for quantification and metabolic

stability studies.

Purpose: To confirm the molecular weight and fragmentation pattern, and for quantitative

analysis in biological matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: 400 MHz or higher NMR spectrometer.

Solvent: DMSO-d6 or CDCl3.

Purpose: To confirm the chemical structure of the final compound and intermediates.

Cell Viability Assay (e.g., CellTiter-Glo®)
Cell Lines: NSCLC cell lines with known EGFR mutations (e.g., H1975, H3255, HCC827).

Procedure: Seed cells in 96-well plates and treat with a serial dilution of Nazartinib
Mesylate for 72 hours. Measure cell viability using a luminescent or fluorescent readout.

Purpose: To determine the in vitro potency (IC50) of the synthesized compound against

cancer cell lines.

Conclusion
This document provides a comprehensive overview and a detailed protocol for the synthesis

and characterization of Nazartinib Mesylate for research applications. The provided

methodologies and characterization data will be valuable for researchers in the fields of
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medicinal chemistry, oncology, and drug development who are interested in studying this potent

and selective third-generation EGFR inhibitor. Adherence to standard laboratory safety

procedures is essential when performing these experiments.

To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Nazartinib Mesylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12772453#protocol-for-synthesizing-nazartinib-
mesylate-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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